
4-Ethynyl-3-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-3-methoxybenzoic acid is an organic compound that features a benzene ring substituted with an ethynyl group at the 4-position and a methoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzoic acid.
Introduction of Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where 3-methoxybenzoic acid is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and the temperature is maintained between 50-80°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynyl-3-methoxybenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, allowing for reactions such as nitration, halogenation, and sulfonation.
Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are commonly used.
Nucleophilic Addition: Reagents such as organolithium or Grignard reagents can be employed for nucleophilic addition to the ethynyl group.
Major Products:
Nitration: 4-Nitro-3-methoxybenzoic acid.
Bromination: 4-Bromo-3-methoxybenzoic acid.
Sulfonation: 4-Sulfo-3-methoxybenzoic acid.
Applications De Recherche Scientifique
4-Ethynyl-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of polymers and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-3-methoxybenzoic acid involves its interaction with various molecular targets:
Molecular Targets: The ethynyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may influence pathways related to cell signaling, gene expression, and metabolic processes, depending on its specific interactions with biological molecules.
Comparaison Avec Des Composés Similaires
4-Methoxybenzoic Acid: Lacks the ethynyl group, making it less reactive in nucleophilic addition reactions.
4-Ethynylbenzoic Acid: Lacks the methoxy group, which reduces its reactivity in electrophilic aromatic substitution reactions.
Propriétés
Formule moléculaire |
C10H8O3 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
4-ethynyl-3-methoxybenzoic acid |
InChI |
InChI=1S/C10H8O3/c1-3-7-4-5-8(10(11)12)6-9(7)13-2/h1,4-6H,2H3,(H,11,12) |
Clé InChI |
MKSRSHONIYHTMK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B13880962.png)
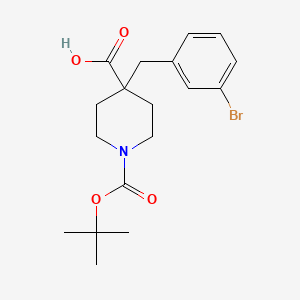
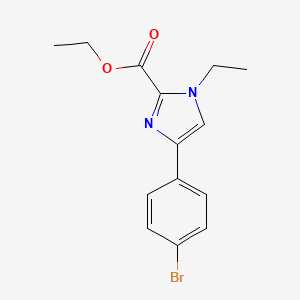

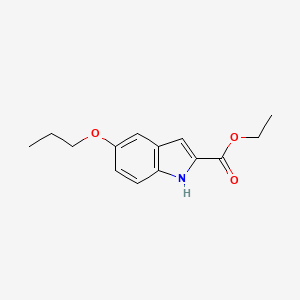
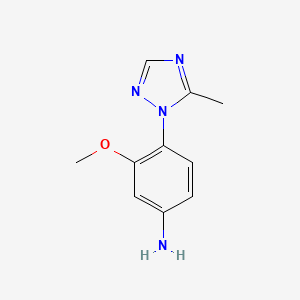
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzonitrile](/img/structure/B13881014.png)
![6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13881022.png)
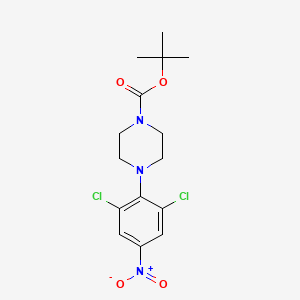
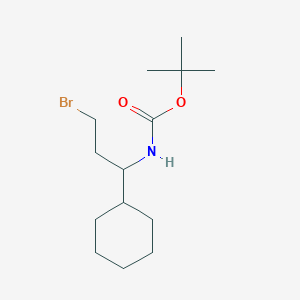
![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
![8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene](/img/structure/B13881080.png)
